molecular formula C7H5Cl2FN2O B8516409 2,2-dichloro-N-(5-fluoropyridin-2-yl)acetamide

2,2-dichloro-N-(5-fluoropyridin-2-yl)acetamide

Cat. No.: B8516409
M. Wt: 223.03 g/mol
InChI Key: DAHKBWGPGKFORI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-dichloro-N-(5-fluoropyridin-2-yl)acetamide is a useful research compound. Its molecular formula is C7H5Cl2FN2O and its molecular weight is 223.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H5Cl2FN2O

Molecular Weight

223.03 g/mol

IUPAC Name

2,2-dichloro-N-(5-fluoropyridin-2-yl)acetamide

InChI

InChI=1S/C7H5Cl2FN2O/c8-6(9)7(13)12-5-2-1-4(10)3-11-5/h1-3,6H,(H,11,12,13)

InChI Key

DAHKBWGPGKFORI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1F)NC(=O)C(Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 2-amino-5-fluoropyridine (250 mg) in ethyl acetate (10 mL), dichloroacetyl chloride (279 μL) was added at room temperature, followed by stirring at 60-70° C. for 2.5 hours. The reaction mixture was cooled, and saturated aqueous sodium hydrogencarbonate was added thereto for partitioning the mixture. The resultant organic layer was dried over magnesium sulfate anhydrate. The solvent was distilled away under reduced pressure, to thereby give the title compound (438 mg) as acrude product.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
279 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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